Stereochemistry Dictates Functional Activity at Human Melanocortin-4 Receptor (MC4R): (3S,4R)-Agonist vs (3R,4S)-Antagonist
For the trans-4-phenylpyrrolidine-3-carboxamide series, the (3S,4R) stereochemistry produces a potent MC4R agonist, while the enantiomeric (3R,4S) configuration yields an antagonist [1]. This stereochemical switch is critical for target functional outcome and cannot be predicted from single-enantiomer data. Although the target compound is a different derivative, this establishes that the (3S,4R) scaffold is the stereochemical basis for agonist activity in pyrrolidine-based MC4R ligands—a property that the (3R,4S) analog cannot match.
| Evidence Dimension | Functional activity at human MC4R |
|---|---|
| Target Compound Data | Predicted agonist activity based on (3S,4R) scaffold (cf. 3S,4R-20f-1: EC50 = 24 nM, Ki = 11 nM) |
| Comparator Or Baseline | (3R,4S)-20f-2 (phenyl analog): IC50 = 65 nM (antagonist), Ki = 8.6 nM |
| Quantified Difference | Functional switch: agonist (EC50 24 nM) vs antagonist (IC50 65 nM); >2.7-fold difference in functional potency direction |
| Conditions | cAMP accumulation assay; CHO cells expressing human MC4R |
Why This Matters
Procurement of the correct (3S,4R) enantiomer is essential for programs aiming at MC4R agonism; the opposite enantiomer will produce antagonism, nullifying target engagement.
- [1] Jiang, W., Tran, J. A., Tucci, F. C., Fleck, B. A., Hoare, S. R., Markison, S., ... & Chen, C. (2007). Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters, 17(23), 6546-6552. View Source
